

understanding the DL-racemic mixture of 4-methylphenylalanine

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Compound of Interest

Compound Name: *H-DL-Phe(4-Me)-OH*

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An In-depth Technical Guide to the DL-Racemic Mixture of 4-Methylphenylalanine

Introduction

4-Methylphenylalanine is a non-proteinogenic amino acid, a derivative of the essential amino acid phenylalanine with a methyl group substituted at the para-position of the phenyl ring. It is synthesized as a racemic mixture (DL-4-methylphenylalanine), containing equal amounts of the D- and L-enantiomers. The presence of the methyl group enhances the hydrophobicity and steric bulk of the side chain compared to phenylalanine, influencing the conformational stability of peptides into which it is incorporated^{[1][2]}. This property makes it a valuable tool in medicinal chemistry and drug development for creating modified peptides and peptidomimetics with improved stability, bioavailability, and efficacy^{[1][3]}. This guide provides a comprehensive overview of the physicochemical properties, synthesis, resolution, and applications of DL-4-methylphenylalanine for researchers and drug development professionals.

Physicochemical Properties

The distinct stereochemistry of the D- and L-enantiomers results in different physical properties, such as melting point and optical rotation. The racemic (DL) mixture often exhibits properties that are different from those of the pure enantiomers.

Property	DL-4-Methylphenylalanine	L-4-Methylphenylalanine	D-4-Methylphenylalanine
IUPAC Name	2-amino-3-(4-methylphenyl)propanoic acid[4]	(2S)-2-amino-3-(4-methylphenyl)propanoic acid[5]	(2R)-2-amino-3-(4-methylphenyl)propanoic acid[6]
Synonyms	4-Methyl-DL-phenylalanine, DL-p-Methylphenylalanine	L-Phe(4-Me)-OH, (S)-4-Methylphenylalanine[1][5]	H-D-Phe(4-Me)-OH[6]
CAS Number	4599-47-7[4]	1991-87-3[1]	49759-61-7[7]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ [4]	C ₁₀ H ₁₃ NO ₂ [1]	C ₁₀ H ₁₃ NO ₂ [6]
Molecular Weight	179.22 g/mol [4]	179.23 g/mol [1]	179.22 g/mol [6]
Appearance	White to off-white powder[1]	White to off-white powder[1]	Not specified
Melting Point	Not specified	243 - 250 °C[1]	Not specified
Optical Rotation	Not applicable	[α] ²⁰ /D = -10 ± 10° (c=1 in 1N HCl)[1]	Not specified
PubChem CID	409319[4]	151513[5]	7015862[6]

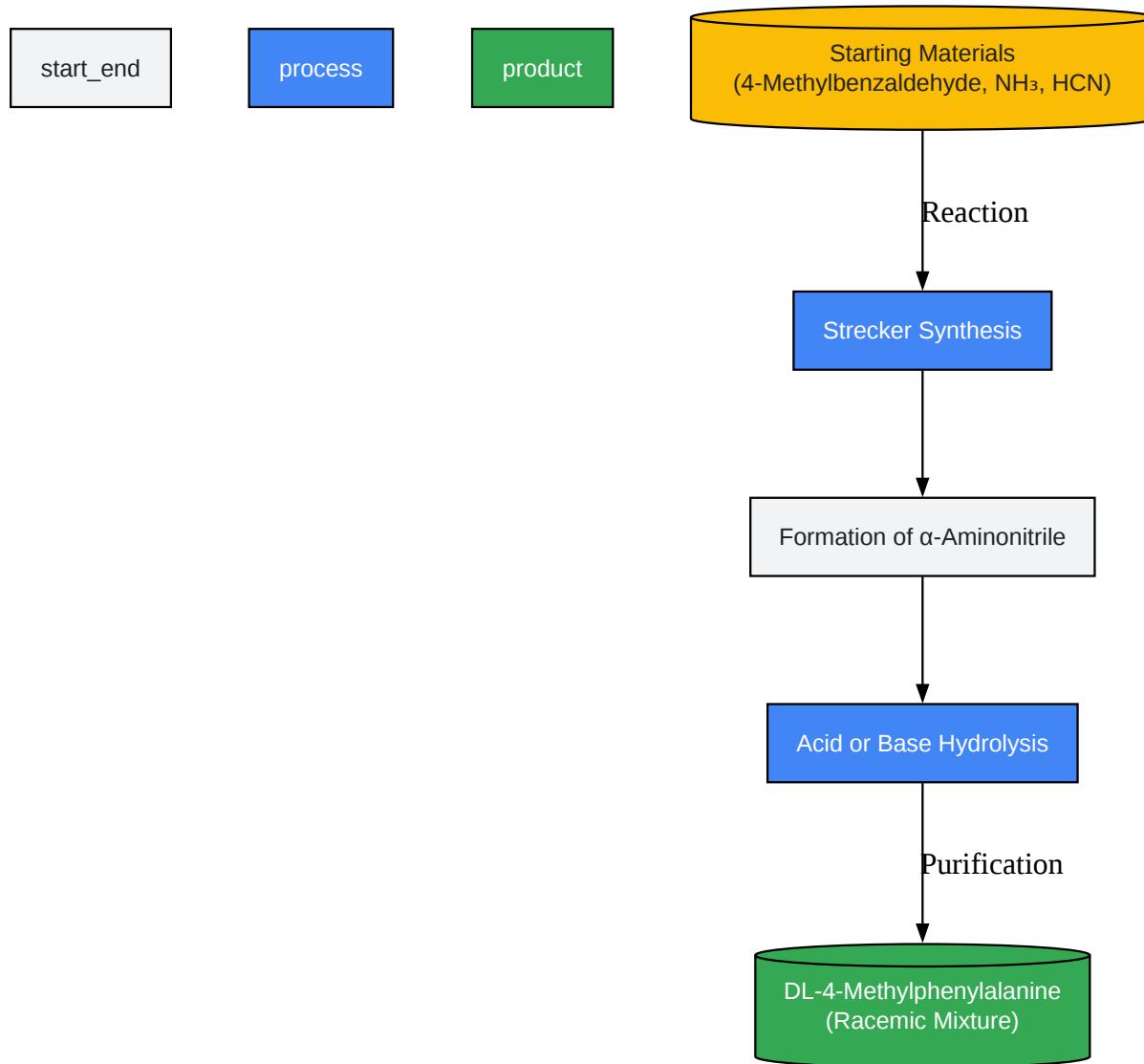
Synthesis and Resolution of DL-4-Methylphenylalanine

The production of enantiomerically pure 4-methylphenylalanine begins with the synthesis of the racemic mixture, followed by a resolution step to separate the D- and L-isomers.

General Synthesis of the Racemic Mixture

While numerous methods exist for amino acid synthesis, a common laboratory and industrial approach is the Strecker synthesis or variations thereof. This method typically involves the

reaction of an aldehyde (4-methylbenzaldehyde) with ammonia and cyanide, followed by hydrolysis.

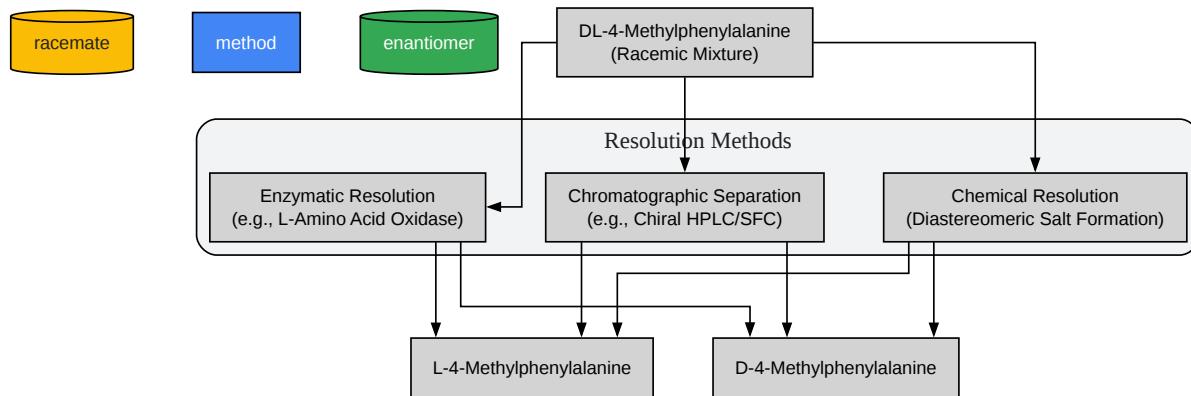


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Caption: General workflow for the synthesis of DL-4-methylphenylalanine.

Resolution of the Racemic Mixture

Separating the D- and L-enantiomers is a critical step. Several techniques can be employed, including chemical, enzymatic, and chromatographic methods.



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Caption: Overview of common strategies for resolving racemic 4-methylphenylalanine.

Experimental Protocols

Protocol: Resolution by Diastereomeric Salt Formation

This method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization[8].

- **N-Acetylation:** Protect the amino group of DL-4-methylphenylalanine by reacting it with acetic anhydride in a suitable solvent to form N-acetyl-DL-4-methylphenylalanine.
- **Salt Formation:** Dissolve the N-acetylated racemic mixture in a heated solvent (e.g., ethanol). In a separate container, dissolve an equimolar amount of a chiral base (e.g., L-brucine or L-cinchonine) in the same solvent.
- **Crystallization:** Combine the two solutions. Allow the mixture to cool slowly to room temperature. One diastereomeric salt (e.g., N-acetyl-L-4-methylphenylalanine-L-brucine salt)

will preferentially crystallize due to lower solubility.

- Isolation: Collect the crystals by filtration. The filtrate will be enriched in the other diastereomer (e.g., N-acetyl-D-4-methylphenylalanine-L-brucine salt).
- Liberation of Amino Acid: Treat the isolated crystals with a strong acid (e.g., HCl) to break the salt and precipitate the N-acetylated amino acid.
- Deprotection: Hydrolyze the acetyl group by heating with aqueous acid to yield the enantiomerically pure L-4-methylphenylalanine.
- Recovery: The D-enantiomer can be recovered from the filtrate from step 4 by a similar process.

Protocol: Resolution by Enzymatic Methods

Enzymes can selectively act on one enantiomer in a racemic mixture. For example, L-amino acid oxidase from *Aspergillus fumigatus* can be used to resolve DL-amino acids[9].

- Reaction Setup: Prepare a buffered solution (e.g., phosphate buffer, pH 7.5) containing the DL-4-methylphenylalanine racemic mixture.
- Enzyme Addition: Add L-amino acid oxidase to the solution. The enzyme will selectively catalyze the oxidative deamination of the L-enantiomer into the corresponding α -keto acid. The D-enantiomer remains unreacted.
- Incubation: Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation for a time sufficient to allow complete conversion of the L-enantiomer.
- Reaction Quenching: Stop the reaction by denaturing the enzyme, for example, by adding trichloroacetic acid or by heat treatment.
- Separation: Separate the unreacted D-4-methylphenylalanine from the α -keto acid byproduct using techniques such as ion-exchange chromatography. The purity of the resulting D-amino acid can be very high[9].

Protocol: Chiral Chromatographic Separation

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are powerful analytical and preparative methods for separating enantiomers[10][11].

Example SFC Method for Derivatized Isomers:[10]

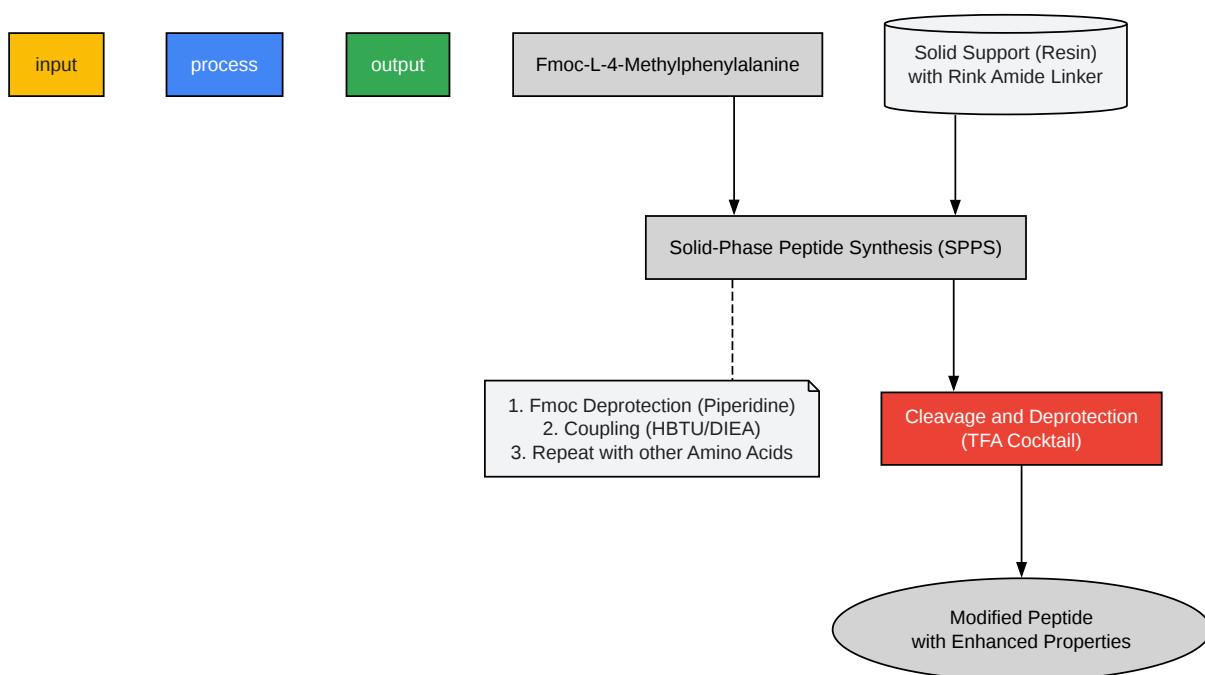
- Sample Preparation: The racemic mixture is first derivatized (e.g., as Cbz-methyl esters) to improve chromatographic behavior.
- Column: Daicel Chiralpak AD-H (20 mm x 250 mm).
- Mobile Phase: Supercritical CO₂ with an organic modifier of 50:50 methanol/ethanol.
- Technique: Stacked-injection supercritical fluid chromatography (SFC).
- Detection: UV detector.
- Outcome: This method allows for the preparative purification of all four isomers (if starting with a diastereomeric mixture like β-methylphenylalanine) in a single run with high recovery (>90%)[10].

Applications in Research and Drug Development

4-Methylphenylalanine is primarily used as a building block in the synthesis of peptides and peptidomimetics[1][3]. Its incorporation can enhance biological activity and improve pharmacokinetic properties.

- Enhanced Hydrophobicity: The methyl group increases the hydrophobicity of the side chain, which can improve membrane permeability and interactions with hydrophobic pockets in target proteins[3].
- Improved Stability: The steric bulk of the 4-methylphenyl group can protect adjacent peptide bonds from enzymatic degradation, increasing the in-vivo half-life of peptide-based drugs.
- Drug Design: D-4-Methylphenylalanine is a key intermediate in the synthesis of compounds with potential Pin1 inhibitory activity, a target in cancer therapy[7].

- Peptide Libraries: Fmoc-protected 4-methyl-L-phenylalanine is used in solid-phase peptide synthesis (SPPS) and combinatorial chemistry to generate diverse peptide libraries for screening potential therapeutic candidates[3].



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Caption: Role of 4-methylphenylalanine in solid-phase peptide synthesis.

Spectroscopic Characterization

Standard analytical techniques are used to characterize DL-4-methylphenylalanine and its pure enantiomers.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are used to confirm the chemical structure. PubChem lists available spectral data[4].

- Mass Spectrometry (MS): Techniques like GC-MS can confirm the molecular weight and fragmentation pattern of the compound[4][12].
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups. Derivatives like 4-cyano- α -methyl-L-phenylalanine have been used as IR absorption probes to study peptide-membrane interactions[13].

Conclusion

The DL-racemic mixture of 4-methylphenylalanine is a crucial starting point for accessing the enantiomerically pure forms of this unnatural amino acid. Its unique physicochemical properties, particularly the enhanced hydrophobicity conferred by the methyl group, make it a valuable building block for modifying peptides in drug discovery. A thorough understanding of its synthesis and the various resolution techniques—chemical, enzymatic, and chromatographic—is essential for its effective application in the development of novel therapeutics with improved stability and biological activity.

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